molecular formula C20H17NO6 B563444 2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester CAS No. 1076199-33-1

2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester

Cat. No.: B563444
CAS No.: 1076199-33-1
M. Wt: 367.357
InChI Key: CBYNMYYQKRQNAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester typically involves multiple steps:

    Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide is then alkylated with a suitable halide to introduce the propionic acid moiety.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Acetylation: Finally, the phenolic hydroxyl group is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products

Scientific Research Applications

2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in proteomics to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phthalimidyl-3-(3’-hydroxyphenyl)propionic Acid Methyl Ester
  • 2-Phthalimidyl-3-(3’-methoxyphenyl)propionic Acid Methyl Ester
  • 2-Phthalimidyl-3-(3’-chlorophenyl)propionic Acid Methyl Ester

Uniqueness

2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester is unique due to its specific acetoxy group, which can undergo hydrolysis to yield a phenolic hydroxyl group. This property allows for versatile chemical modifications and applications in various research fields .

Properties

IUPAC Name

methyl 3-(3-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12(22)27-14-7-5-6-13(10-14)11-17(20(25)26-2)21-18(23)15-8-3-4-9-16(15)19(21)24/h3-10,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYNMYYQKRQNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662170
Record name Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-33-1
Record name Methyl α-[[3-(acetyloxy)phenyl]methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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